molecular formula C14H9ClO3 B2431783 3-Formylphenyl 2-chlorobenzoate CAS No. 444286-64-0

3-Formylphenyl 2-chlorobenzoate

Cat. No.: B2431783
CAS No.: 444286-64-0
M. Wt: 260.67
InChI Key: ZRBMRVWMDNRGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenyl 2-chlorobenzoate: is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . It is a biochemical used primarily in research, particularly in the field of proteomics . The compound consists of a formyl group attached to a phenyl ring, which is further esterified with 2-chlorobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Formylphenyl 2-chlorobenzoate typically involves the esterification of 3-formylphenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-Formylphenol+2-Chlorobenzoyl chloride3-Formylphenyl 2-chlorobenzoate+HCl\text{3-Formylphenol} + \text{2-Chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Formylphenol+2-Chlorobenzoyl chloride→3-Formylphenyl 2-chlorobenzoate+HCl

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-Formylphenyl 2-chlorobenzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Formylphenyl 2-carboxybenzoate.

    Reduction: 3-Hydroxymethylphenyl 2-chlorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2-chlorobenzoate primarily involves its formyl group, which can react with nucleophiles such as amines to form Schiff bases. This reactivity is exploited in biochemical assays to study protein modifications and enzyme activities . The compound can also interact with various molecular targets, including enzymes and receptors, through its ester and chlorobenzoate moieties.

Comparison with Similar Compounds

    3-Formylphenyl benzoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Formylphenyl 2-chlorobenzoate: The formyl group is positioned differently, affecting its chemical behavior.

    3-Formylphenyl 4-chlorobenzoate: The chlorine atom is in a different position, altering its reactivity.

Uniqueness:

3-Formylphenyl 2-chlorobenzoate is unique due to the specific positioning of the formyl and chlorine groups, which confer distinct reactivity patterns and make it suitable for specialized applications in research and industry .

Properties

IUPAC Name

(3-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMRVWMDNRGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.